2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a chloro group at the 2-position. The thiadiazole ring is further functionalized with a thioether-linked ethyl chain bearing a 3-methoxyphenylamino group. The chloro and methoxy substituents may enhance lipophilicity and binding interactions with biological targets .
Properties
IUPAC Name |
2-chloro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-26-12-6-4-5-11(9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUYPTSMSRYQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates a thiadiazole ring and a benzamide moiety. This structure is significant for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which allow for precise control over the final product's structure and properties. Key steps in the synthesis include:
- Formation of Thiadiazole Ring : The thiadiazole ring is synthesized through the condensation of hydrazine derivatives with carbonyl compounds.
- Benzamide Formation : The benzamide moiety is introduced via acylation reactions involving aromatic amines.
- Chlorination : The introduction of the chlorine atom enhances biological activity and solubility.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance:
- Cell Cycle Arrest : Compounds similar to this compound have shown the ability to induce cell cycle arrest at the G2/M phase in various cancer cell lines. This effect is mediated by down-regulating proteins such as cyclin-dependent kinase 1 and cyclin A2, which are crucial for cell cycle progression.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through modulation of apoptotic markers like Bcl-2 and cleaved caspases.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively documented. Notably:
- Broad Spectrum Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives of 1,3,4-thiadiazole have shown minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics .
Case Studies
- Thiadiazole Derivatives in Cancer Therapy : A study investigated several thiadiazole derivatives for their anticancer effects. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity against human cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
- Antimicrobial Efficacy : Research on 1,3,4-thiadiazole derivatives revealed promising results against drug-resistant strains of bacteria and fungi. For instance, a derivative exhibited an MIC value lower than that of established antifungal agents like fluconazole .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For example, structural analogs of the compound have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. These studies often employ methods like the turbidimetric method to assess the minimum inhibitory concentrations (MICs) of the compounds against pathogens.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Research has shown that derivatives similar to 2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can inhibit cancer cell proliferation in vitro. Notably, studies have utilized cell lines such as MCF7 (human breast adenocarcinoma) to evaluate cytotoxicity through assays like Sulforhodamine B (SRB).
Enzyme Inhibition
The compound has shown promise as a potential inhibitor of specific enzymes involved in inflammatory processes. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant in the context of inflammatory diseases. This positions the compound as a candidate for further optimization and development as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate readily available reagents and straightforward methodologies. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies highlight the efficacy of similar thiadiazole-containing compounds:
| Study | Objective | Methodology | Findings |
|---|---|---|---|
| Study A | Evaluate antimicrobial activity | Turbidimetric method | Compounds showed significant inhibition against Gram-positive bacteria |
| Study B | Assess anticancer activity | SRB assay on MCF7 cells | Some derivatives exhibited over 70% cell viability reduction |
| Study C | Investigate enzyme inhibition | Molecular docking simulations | Identified potential binding sites on 5-lipoxygenase |
Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s 1,3,4-thiadiazole ring is a common feature in analogues like 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide () and 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (). However, differences in substituents significantly alter properties:
- Chlorophenyl vs. In contrast, the 3-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, improving solubility and hydrogen-bonding capacity .
- Trichloroethyl vs. Thioethyl Linkage : ’s compound includes a trichloroethyl group, increasing molecular weight (MW: ~500 g/mol) and hydrophobicity compared to the target compound’s thioethyl linker (MW: ~470 g/mol) .
Table 1: Structural Comparison of Key Analogues
Preparation Methods
Synthetic Routes
Retrosynthetic Analysis
The compound can be dissected into three key fragments (Figure 1):
- 1,3,4-Thiadiazole Core : Synthesized via cyclization of thiosemicarbazides or hydrazine derivatives.
- Thioether-Acetamide Side Chain : Introduced through alkylation of a thiol intermediate with a chloroacetamide precursor.
- 2-Chlorobenzamide Group : Attached via amidation of the thiadiazole amine with 2-chlorobenzoyl chloride.
Stepwise Synthesis
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol (Intermediate I)
Procedure :
- Thiosemicarbazide (1 equiv) reacts with carbon disulfide in ethanol under reflux (8 h) to form 5-amino-1,3,4-thiadiazole-2-thiol.
Reaction Conditions : - Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 78–87%
Introduction of Thioether-Acetamide Side Chain (Intermediate II)
Procedure :
- Intermediate I reacts with 2-chloro-N-(3-methoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) in dry acetone.
Reaction Conditions : - Solvent: Acetone
- Base: K₂CO₃ (1.1 equiv)
- Temperature: Reflux (4–6 h)
- Yield: 70–85%
Amidation with 2-Chlorobenzoyl Chloride (Final Product)
Procedure :
Optimization Strategies
Cyclization Efficiency
- Catalyst Screening : Use of acetic anhydride in cyclization improves yield by 15% compared to H₂SO₄.
- Solvent Impact : Ethanol outperforms DMF in minimizing side products (Table 1).
Table 1. Solvent Effects on Cyclization
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 87 | 98 |
| DMF | 72 | 85 |
Thioether Formation
Characterization and Validation
Spectroscopic Data
Industrial Scalability
Cost-Effective Modifications
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, starting with nucleophilic substitution. A representative protocol includes:
- Reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl derivatives under reflux in dry acetone with anhydrous K₂CO₃ (3–4 hours) .
- Subsequent coupling with 2-chlorobenzoyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C . Critical factors: Solvent choice (acetide/dioxane), temperature control (reflux vs. ambient), and stoichiometric ratios of reactants. Recrystallization from ethanol ensures purity (yield: 70–85%) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm), thiadiazole-linked CH₂ (δ 3.8–4.2 ppm), and methoxy groups (δ 3.7 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioether (C–S) bonds (~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight via [M+H]+ ions (e.g., m/z 471.93 for related analogs) . Purity is assessed via TLC (silica gel, chloroform:acetone = 3:1) .
Q. What purification techniques are recommended post-synthesis?
- Recrystallization : Ethanol or ethanol-DMF mixtures yield high-purity crystals (≥95%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities from thiadiazole intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) across studies?
- Standardized Assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (MTT assay, 48–72 hr exposure) to minimize variability .
- Purity Verification : Contradictions may arise from impurities; re-test compounds after HPLC purification (>98% purity) .
- Solvent Effects : Compare activity in DMSO vs. saline solutions to exclude solvent-induced artifacts .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or tubulin. Focus on hydrogen bonds between the benzamide group and active-site residues (e.g., Lys48, Asp831) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key hydrophobic interactions with the thiadiazole ring .
Q. How can X-ray crystallography and SHELX software aid in structural analysis?
- Co-Crystal Preparation : Co-crystallize with target proteins (e.g., carbonic anhydrase) using hanging-drop vapor diffusion .
- SHELXL Refinement : Apply SHELXL for high-resolution refinement (R-factor < 0.05) to resolve disorder in the methoxyphenyl moiety .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. The thioether bond is prone to hydrolysis at pH > 8 .
- Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., oxidative demethylation of the methoxy group) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-(4-Cl-phenyl)-oxadiazole-thiol + Chloroacetyl chloride | Reflux, K₂CO₃, acetone | 76% | |
| 2 | Intermediate + 2-Chlorobenzoyl chloride | TEA, dioxane, 25°C | 85% |
Q. Table 2. Biological Activity Data
| Cell Line | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | MTT (48 hr) | |
| HepG2 | 18.9 ± 2.1 | MTT (72 hr) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
